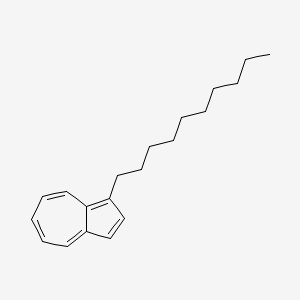![molecular formula C17H18O5S B14199539 4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol CAS No. 916152-55-1](/img/structure/B14199539.png)
4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol is a chemical compound with a complex structure that includes an oxane ring, a benzene ring, and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with oxane-2-ol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels required for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxane ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}chloride: Similar structure but with a chloride group instead of a phenol group.
4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}methanol: Contains a methanol group instead of a phenol group.
Uniqueness
4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol is unique due to the presence of both an oxane ring and a sulfonyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
916152-55-1 |
|---|---|
Formule moléculaire |
C17H18O5S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-[4-(oxan-2-yloxy)phenyl]sulfonylphenol |
InChI |
InChI=1S/C17H18O5S/c18-13-4-8-15(9-5-13)23(19,20)16-10-6-14(7-11-16)22-17-3-1-2-12-21-17/h4-11,17-18H,1-3,12H2 |
Clé InChI |
SCVASPYZCVZWOO-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


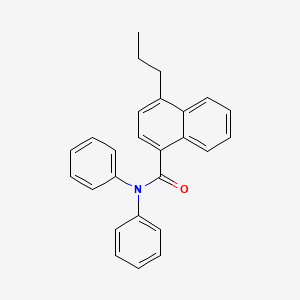
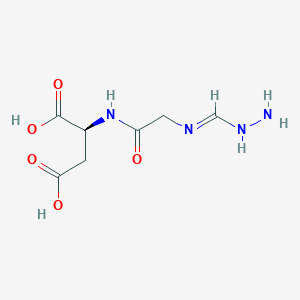
![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
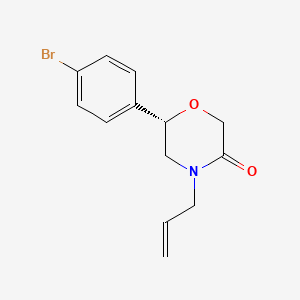
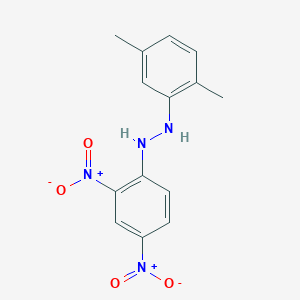
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
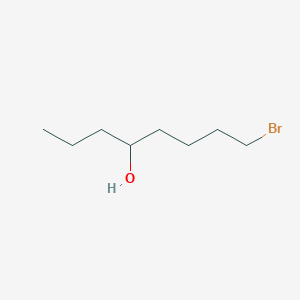
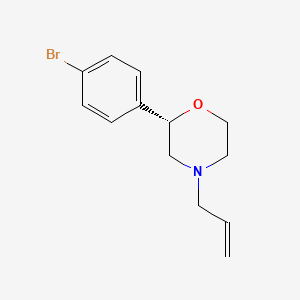
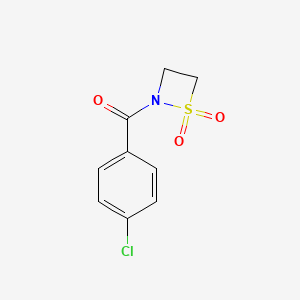
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)

